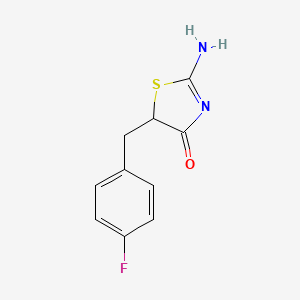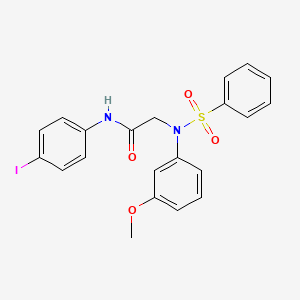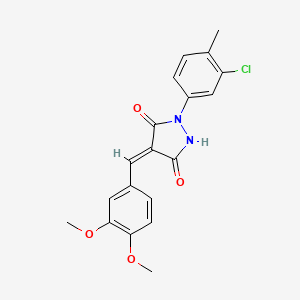![molecular formula C19H26N4O B5194058 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5194058.png)
3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide, also known as MP-10, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MP-10 belongs to the class of piperidine derivatives and has a molecular weight of 383.5 g/mol.
Applications De Recherche Scientifique
3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been found to have analgesic effects and may be useful in the development of new pain medications. In medicinal chemistry, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been studied for its potential as a drug lead compound and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to bind to the mu-opioid receptor, which is involved in pain modulation, and may also interact with other receptors such as the dopamine receptor. The exact mechanism of action of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide is still under investigation, and further studies are needed to fully understand how the compound works.
Biochemical and Physiological Effects
3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been found to have analgesic effects and may be useful in the development of new pain medications. 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has several advantages for lab experiments, including its high potency and selectivity for certain receptors. However, there are also limitations to using 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide in lab experiments, including its limited solubility in water and its potential for toxicity at high doses. Researchers must carefully consider these factors when designing experiments involving 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide.
Orientations Futures
There are several future directions for research involving 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide. One area of interest is the development of new pain medications based on the compound's analgesic effects. Additionally, further studies are needed to fully understand the mechanism of action of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide and its potential applications in the treatment of neurodegenerative diseases. Finally, researchers may explore the use of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide as a drug lead compound for the development of new medications in various fields.
Méthodes De Synthèse
The synthesis of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 4-piperidinylmagnesium bromide, followed by the reaction of the resulting product with N-phenylpropanamide. The final product is obtained after purification by column chromatography. The synthesis of 3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been reported in several scientific publications, and the compound has been synthesized using various methods.
Propriétés
IUPAC Name |
3-[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-22-14-17(13-20-22)15-23-11-9-16(10-12-23)7-8-19(24)21-18-5-3-2-4-6-18/h2-6,13-14,16H,7-12,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNRFDQSOVRUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5193988.png)


![2-[(4-chlorophenyl)thio]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5194003.png)
![N-(4-bromophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5194010.png)
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5194022.png)



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5194051.png)
![(3R*,4R*)-1-[3-(methylthio)propyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5194060.png)
![2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5194067.png)